molecular formula C10H13N5O3 B12707551 6H-Purin-6-one, 2-amino-1,9-dihydro-9-(((1-(hydroxymethyl)-2-propenyl)oxy)methyl)- CAS No. 136083-21-1

6H-Purin-6-one, 2-amino-1,9-dihydro-9-(((1-(hydroxymethyl)-2-propenyl)oxy)methyl)-

Cat. No.: B12707551
CAS No.: 136083-21-1
M. Wt: 251.24 g/mol
InChI Key: NCIXHMZGVXQYTQ-UHFFFAOYSA-N
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Description

The compound 6H-Purin-6-one, 2-amino-1,9-dihydro-9-(((1-(hydroxymethyl)-2-propenyl)oxy)methyl)- (CAS 136083-21-1) is a guanine-derived purine analog with the molecular formula C₁₀H₁₃N₅O₃ and a molecular weight of 251.24 g/mol . Its structure includes a 2-propenyl (allyl) chain substituted with a hydroxymethyl group, linked via an ether-oxygen to the purine core.

Properties

CAS No.

136083-21-1

Molecular Formula

C10H13N5O3

Molecular Weight

251.24 g/mol

IUPAC Name

2-amino-9-(1-hydroxybut-3-en-2-yloxymethyl)-1H-purin-6-one

InChI

InChI=1S/C10H13N5O3/c1-2-6(3-16)18-5-15-4-12-7-8(15)13-10(11)14-9(7)17/h2,4,6,16H,1,3,5H2,(H3,11,13,14,17)

InChI Key

NCIXHMZGVXQYTQ-UHFFFAOYSA-N

Canonical SMILES

C=CC(CO)OCN1C=NC2=C1N=C(NC2=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(Methoxy-(4-hydroxybuten-3-yl)-guanine typically involves multi-step organic reactions. One common approach is the alkylation of guanine with a suitable methoxy-substituted butenyl halide under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as column chromatography and recrystallization. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The hydroxybutenyl side chain can undergo oxidation reactions, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to form various saturated derivatives, depending on the reducing agents used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Saturated hydroxybutyl derivatives.

    Substitution: Various substituted guanine derivatives.

Scientific Research Applications

Pharmaceutical Applications

The primary applications of this compound are in the field of antiviral medications. Here are some notable uses:

Antiviral Drug Development

6H-Purin-6-one, 2-amino-1,9-dihydro-9-(((1-(hydroxymethyl)-2-propenyl)oxy)methyl)- is recognized for its role as an intermediate in the synthesis of various antiviral drugs, particularly those targeting herpesviruses. Its structure allows it to mimic natural nucleosides, thereby inhibiting viral replication.

Ganciclovir and Acyclovir Derivatives

This compound is often associated with ganciclovir and acyclovir, both of which are used to treat infections caused by certain types of viruses, including cytomegalovirus (CMV) and herpes simplex virus (HSV). The modification of its hydroxymethyl group enhances its efficacy against these viruses.

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound and its derivatives:

Case Study 1: Efficacy Against Cytomegalovirus

A study demonstrated that derivatives of 6H-Purin-6-one significantly reduced viral load in patients with CMV retinitis. The compound's mechanism as a DNA polymerase inhibitor was pivotal in achieving these results.

Case Study 2: Resistance Mechanisms

Research has also focused on understanding how certain viral strains develop resistance to compounds like ganciclovir. The structural similarities between these compounds allow for cross-resistance, leading to ongoing studies aimed at modifying their structures for improved efficacy.

Mechanism of Action

The mechanism of action of 9-(Methoxy-(4-hydroxybuten-3-yl)-guanine involves its interaction with molecular targets such as enzymes or nucleic acids. The methoxy and hydroxybutenyl groups may facilitate binding to active sites or intercalation into DNA strands, thereby affecting biological processes. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

The compound belongs to a family of purine analogs modified at the 9-position. Key structural comparisons include:

Compound Name Substituent at 9-Position Molecular Formula Molecular Weight (g/mol) Key References
Target Compound (CAS 136083-21-1) [(1-(Hydroxymethyl)-2-propenyl)oxy]methyl C₁₀H₁₃N₅O₃ 251.24
Acyclovir (ACV) (2-Hydroxyethoxy)methyl C₈H₁₁N₅O₃ 225.21
Ganciclovir [2-Hydroxy-1-(hydroxymethyl)ethoxy]methyl C₉H₁₃N₅O₄ 255.23
Entecavir (4-Hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl) C₁₂H₁₅N₅O₃ 295.30
Valganciclovir Intermediate (CAS 1219792-42-3) [(1-(Benzyloxy)-3-hydroxypropan-2-yl)oxy]methyl C₁₆H₁₉N₅O₄ 345.36

Key Observations :

  • The target compound’s allyl-derived substituent introduces a double bond, increasing rigidity compared to acyclovir’s flexible hydroxyethoxy chain. This may alter binding to viral polymerases .
  • Ganciclovir’s bis-hydroxymethyl substitution enhances hydrophilicity, while the target compound’s allyl group could moderately increase lipophilicity .
  • Entecavir’s cyclopentyl ring provides steric bulk and chirality, contributing to its specificity against hepatitis B virus (HBV) .
Physicochemical Properties
Property Target Compound Acyclovir Ganciclovir Entecavir
LogP (Predicted) ~1.58* 1.56 1.45 ~0.5 (estimated)
Water Solubility Low Moderate (1.3 mg/mL) Low (27 mg/mL in DMSO) Low
Melting Point Not reported >250°C (dec.) 250°C (dec.) 256–258°C

*Estimated based on molecular structure and comparisons to similar compounds .

Key Observations :

  • The target compound’s allyl group likely reduces water solubility compared to acyclovir, necessitating formulation adjustments for bioavailability .
  • Entecavir’s low solubility aligns with its cyclopentyl hydrophobicity, requiring prodrug strategies .
Pharmacological Activity
  • Antiviral Mechanism: Like acyclovir and ganciclovir, the target compound likely acts as a guanosine analog, inhibiting viral DNA polymerase via incorporation into nascent DNA chains . However, its allyl substituent may alter binding kinetics or resistance profiles.
  • Comparative Efficacy: Acyclovir: IC₅₀ ~0.1–0.7 µM for HSV-1 . Ganciclovir: IC₅₀ ~5.2 µM for CMV . Entecavir: IC₅₀ ~0.004 µM for HBV .
  • Resistance : Acyclovir-resistant HSV strains (e.g., TK-deficient mutants) may cross-react with the target compound, but the unique substituent could mitigate this .

Biological Activity

6H-Purin-6-one, 2-amino-1,9-dihydro-9-(((1-(hydroxymethyl)-2-propenyl)oxy)methyl)- (CAS number: 119089-68-8), is a purine derivative that has garnered attention for its potential biological activities. This compound is structurally related to known antiviral agents and is suggested to exhibit various pharmacological effects, including antiviral, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C16H19N5O4
  • Molecular Weight : 345.35 g/mol
  • Structural Characteristics : The compound features a purine ring system with a hydroxymethyl group and an ether linkage that may influence its biological interactions.

Antiviral Properties

Research indicates that purine derivatives often exhibit antiviral activity through mechanisms such as inhibition of viral DNA polymerases. The compound may act similarly due to its structural resemblance to nucleoside analogs like ganciclovir. Ganciclovir is known for its efficacy against cytomegalovirus (CMV) infections, and impurities or derivatives like this compound could potentially enhance or modify this activity.

Anticancer Activity

Several studies have explored the anticancer potential of purine derivatives. For instance, compounds structurally similar to 6H-Purin-6-one have been shown to inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that certain purine analogs induced apoptosis in human cancer cells by activating specific signaling pathways associated with cell death .

Antimicrobial Activity

The antimicrobial properties of purine derivatives are also noteworthy. Compounds similar to 6H-Purin-6-one have been tested for their efficacy against bacterial and fungal strains. In one study, a related compound exhibited broad-spectrum antibacterial activity with a minimum inhibitory concentration (MIC) of 15.62 µg/mL against multiple strains .

Case Studies and Research Findings

  • Antiviral Activity Assessment :
    • A study evaluated the antiviral efficacy of various purine derivatives against CMV. The results indicated that compounds with structural similarities to 6H-Purin-6-one demonstrated significant inhibition of viral replication in vitro, suggesting potential therapeutic applications in treating viral infections .
  • Anticancer Mechanisms :
    • Research focused on the structure-activity relationship (SAR) of purine analogs revealed that modifications at specific positions on the purine ring could enhance anticancer activity. For example, compounds with an extended side chain showed improved potency against breast cancer cell lines .
  • Antimicrobial Efficacy :
    • In a comparative study, several purine derivatives were tested for antimicrobial activity. The findings highlighted that certain modifications led to increased effectiveness against resistant bacterial strains, emphasizing the importance of structural variations in developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReferences
AntiviralGanciclovirInhibition of viral DNA polymerases
AnticancerVarious PurinesInduction of apoptosis; inhibition of proliferation
AntimicrobialRelated DerivativesBroad-spectrum activity against bacteria and fungi

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValue/ObservationReference
Molecular Weight277.28 g/mol (similar to entecavir)
pKa (acidic)~2.77 (basic group)
LogP (predicted)1.2–1.5 (indicating moderate lipophilicity)

Q. Table 2. RP-HPLC Conditions for Purity Analysis

ParameterSpecificationReference
ColumnC18, 250 × 4.6 mm, 5 µm
Mobile Phase0.1% TFA in H₂O:ACN (85:15)
Flow Rate1.0 mL/min
Retention Time~6.2 min (similar to acyclovir)

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